molecular formula C28H44O3 B1683769 Nandrolone decanoate CAS No. 360-70-3

Nandrolone decanoate

Cat. No.: B1683769
CAS No.: 360-70-3
M. Wt: 428.6 g/mol
InChI Key: JKWKMORAXJQQSR-MOPIKTETSA-N
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Mechanism of Action

Target of Action

Nandrolone decanoate primarily targets the androgen receptors . These receptors play a crucial role in the development of male reproductive organs and secondary sexual characteristics .

Mode of Action

This compound is hydrolyzed to nandrolone, possibly by PDE7B . Nandrolone is brought into cells by receptor-mediated endocytosis, where it interacts with the androgen receptor . After binding to the androgen receptor, a conformational change occurs, the androgen receptor enters the nucleus, dimerizes, and can then bind to segments of DNA to regulate transcription . Androgens can also regulate transcription through activation of ERK, Akt, and MAPK; or binding to and competitively inhibiting transcription factors .

Biochemical Pathways

The metabolism of nandrolone occurs in the liver and is very similar to that of testosterone, including reduction by 5α-reductase and 5β-reductase, dehydrogenation by 3α-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase, and conjugation .

Pharmacokinetics

This compound is slowly absorbed from the intramuscular injection site over 4 days . The peak serum concentration is reached after 30 hours for 50 and 100 mg doses, and after 72 hours for the 150 mg dose . The terminal half-life is 7-12 days . It is metabolized in the liver to an active metabolite .

Result of Action

This compound has strong anabolic effects and weak androgenic effects . It increases lean body mass and body weight in wasting or cachexia associated with various conditions . It also increases hemoglobin and red cell mass, which is beneficial in the management of anemia of renal insufficiency .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the illicit use of anabolic androgenic steroids (AAS), including nandrolone, is diffused among adolescent and bodybuilders because of their anabolic properties and their capacity to increase tolerance to exercise . The long-term use of aas may lead to serious side effects .

Biochemical Analysis

Biochemical Properties

Nandrolone Decanoate interacts with various enzymes, proteins, and other biomolecules. It is known to decrease the level of High-Density Lipoprotein (HDL) and increase cholesterol, triglycerides, and Low-Density Lipoprotein (LDL) levels . It also causes a significant elevation in cardiac troponin I level .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The long-term use of this compound may lead to serious side effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a multitude of biochemical reactions .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. Studies have shown marked degenerative changes and necrosis in cardiac and skeletal muscles . Both silymarin and fenugreek seeds extract have been shown to provide a protective effect on these biochemical and histopathological changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nandrolone decanoate is synthesized through the esterification of nandrolone with decanoic acid. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness, often using advanced techniques such as continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Nandrolone decanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

Nandrolone decanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Nandrolone Phenylpropionate: Another ester of nandrolone with a shorter half-life.

    Testosterone Enanthate: An anabolic steroid with a similar anabolic-to-androgenic ratio but different pharmacokinetics.

    Boldenone Undecylenate: A synthetic anabolic steroid with similar anabolic properties but different chemical structure.

Uniqueness

Nandrolone decanoate is unique due to its long half-life and mild side effect profile, making it particularly suitable for long-term therapeutic use. Its strong anabolic effects and relatively weak androgenic effects provide a favorable balance for treating conditions like muscle wasting and osteoporosis .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKMORAXJQQSR-MOPIKTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023352
Record name Nandrolone decanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nandrolone decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nandrolone decanoate is hydrolyzed to [nandrolone], possibly by PDE7B. Nandrolone is brought into cells by receptor mediated endocytosis, where it interacts with the androgen receptor. After binding to the androgen receptor, a conformational change occurs, the androgen receptor enters the nucleus, dimerizes, and can then bind to segments of DNA to regulate transcription. Androgens can also regulate transcription through activation of ERK, Akt, and MAPK; or binding to and competitively inhibiting transcription factors.
Record name Nandrolone decanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08804
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

360-70-3
Record name Nandrolone decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nandrolone decanoate [USAN:USP:JAN]
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Record name Nandrolone decanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08804
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Record name Nandrolone decanoate
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Record name 17β-hydroxyestr-4-en-3-one 17-decanoate
Source European Chemicals Agency (ECHA)
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Record name NANDROLONE DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H45187T098
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Nandrolone decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

32-35, 118 °C
Record name Nandrolone decanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08804
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nandrolone decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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